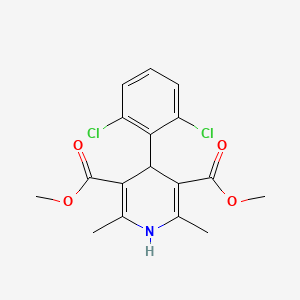![molecular formula C18H21NO3 B5337875 4,7,7-trimethyl-N-(4-methylphenyl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5337875.png)
4,7,7-trimethyl-N-(4-methylphenyl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7,7-trimethyl-N-(4-methylphenyl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. Its unique chemical structure and mechanism of action make it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
4,7,7-trimethyl-N-(4-methylphenyl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound blocks the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a favorable pharmacokinetic profile, with good oral absorption and high plasma concentrations. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicities observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4,7,7-trimethyl-N-(4-methylphenyl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer therapies. However, like all experimental drugs, this compound has limitations, including the need for further preclinical and clinical studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several potential future directions for the development of 4,7,7-trimethyl-N-(4-methylphenyl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide as a cancer therapy. These include the evaluation of its efficacy in combination with other therapies, the identification of biomarkers that can predict response to treatment, and the development of more potent and selective BTK inhibitors. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for this compound in different types of cancer.
Métodos De Síntesis
The synthesis of 4,7,7-trimethyl-N-(4-methylphenyl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide involves several steps, including the reaction of 4-methylphenylhydrazine with 2,3-dioxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, followed by the addition of trimethyl orthoformate and subsequent hydrolysis. The final step involves the addition of isobutyl chloroformate to yield this compound in high purity and yield.
Aplicaciones Científicas De Investigación
4,7,7-trimethyl-N-(4-methylphenyl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide has been extensively studied for its potential in treating various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, this compound has shown potent anti-tumor activity and has been found to be effective in overcoming resistance to other therapies.
Propiedades
IUPAC Name |
4,7,7-trimethyl-N-(4-methylphenyl)-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-11-5-7-12(8-6-11)19-15(22)18-10-9-17(4,16(18,2)3)13(20)14(18)21/h5-8H,9-10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWJFSDYISLFCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5337806.png)
![10-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-10H-phenothiazine](/img/structure/B5337811.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5337818.png)
![N-cyclopropyl-1-[(2,7-dimethylpyrazolo[1,5-a]pyrimidin-5-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5337822.png)
![N-[1-(1-acetylpiperidin-4-yl)-1H-pyrazol-5-yl]-4-methoxybenzamide](/img/structure/B5337824.png)
![4-[(3-phenyl-2-propynoyl)amino]benzamide](/img/structure/B5337825.png)
![N-(3-fluoro-2-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5337832.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5337833.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5337839.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-3-(2,6-dichlorophenyl)acrylate](/img/structure/B5337843.png)
![7-acetyl-3-(allylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5337863.png)

![methyl 5-[3-(acetylamino)-4-(benzoylamino)dihydro-2(3H)-thienylidene]pentanoate](/img/structure/B5337886.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B5337894.png)
